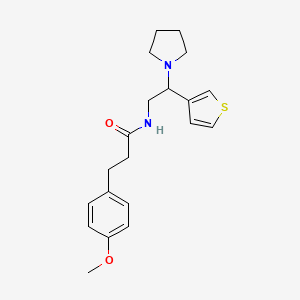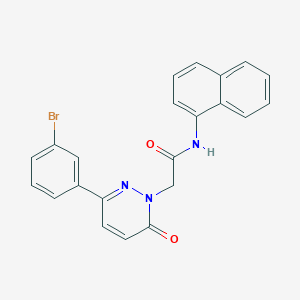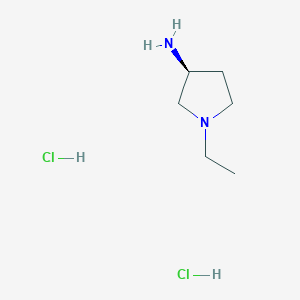![molecular formula C23H21NO5 B2753466 (Z)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-15-9](/img/structure/B2753466.png)
(Z)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and steps involved in its formation .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .Mécanisme D'action
BDP exerts its antioxidant and anti-inflammatory effects through multiple mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. BDP also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating the antioxidant response.
Biochemical and Physiological Effects:
BDP has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models. BDP has also been found to improve glucose metabolism and lipid profile in diabetic rats. Additionally, BDP has been shown to have a protective effect on the liver and kidney.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using BDP in lab experiments is its unique chemical structure, which makes it a potential candidate for drug discovery and development. BDP has also shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one of the limitations of using BDP is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on BDP. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BDP has also shown to have a potential therapeutic effect on cancer by inhibiting cell proliferation and inducing apoptosis. Further studies are needed to explore the full potential of BDP in various scientific research applications.
In conclusion, BDP is a novel spirochromanone derivative that has shown promising results in various scientific research applications. Its unique chemical structure and low toxicity profile make it a potential candidate for drug discovery and development. Further studies are needed to explore the full potential of BDP in various scientific research applications.
Méthodes De Synthèse
BDP can be synthesized through a multi-step process involving the reaction of 2-hydroxy-1-naphthaldehyde with 3,4-methylenedioxyphenylacetic acid, followed by the reaction with piperidine and 4-hydroxycoumarin. The final product is obtained through the reaction of the intermediate with acetic anhydride and catalytic amounts of pyridine.
Applications De Recherche Scientifique
BDP has been extensively studied for its potential use in various scientific research applications. One of the primary areas of research is its use as an antioxidant and anti-inflammatory agent. BDP has shown to have a significant scavenging effect on reactive oxygen species (ROS) and has been found to reduce inflammation in various animal models.
Propriétés
IUPAC Name |
1'-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c25-18-14-23(29-19-4-2-1-3-17(18)19)9-11-24(12-10-23)22(26)8-6-16-5-7-20-21(13-16)28-15-27-20/h1-8,13H,9-12,14-15H2/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYWKSCNAADMOE-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)/C=C\C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-amino-2-(2-methoxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2753384.png)
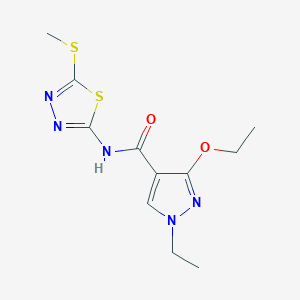
![1-(4-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2753388.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2753391.png)
![Bicyclo[3.2.1]octane-1,5-diamine dihydrochloride](/img/structure/B2753393.png)
![N-(4-carbamoylphenyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2753394.png)
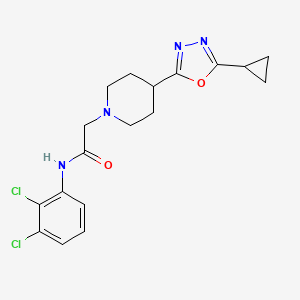
![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2753398.png)



